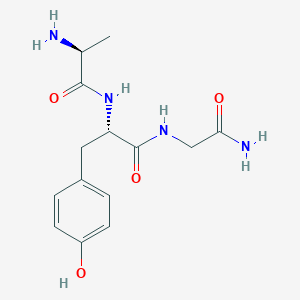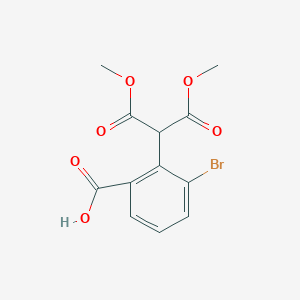
3-Bromo-2-(1,3-dimethoxy-1,3-dioxopropan-2-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-(1,3-dimethoxy-1,3-dioxopropan-2-yl)benzoic acid is an organic compound with a complex structure that includes a bromine atom, a benzoic acid moiety, and a 1,3-dimethoxy-1,3-dioxopropan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(1,3-dimethoxy-1,3-dioxopropan-2-yl)benzoic acid typically involves multiple steps. One common synthetic route starts with the bromination of 2,3-dihydroxybenzoic acid to form 5-bromo-2,3-dihydroxybenzoic acid. This intermediate is then methylated to produce 5-bromo-2,3-dimethoxybenzoic acid. The final step involves the reaction of this compound with a suitable reagent to introduce the 1,3-dimethoxy-1,3-dioxopropan-2-yl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2-(1,3-dimethoxy-1,3-dioxopropan-2-yl)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The benzoic acid moiety can be oxidized or reduced under appropriate conditions.
Esterification and Hydrolysis: The ester groups in the compound can undergo esterification and hydrolysis reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation and reduction can modify the benzoic acid moiety.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-(1,3-dimethoxy-1,3-dioxopropan-2-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-(1,3-dimethoxy-1,3-dioxopropan-2-yl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-2,3-dimethoxybenzoic acid: Similar structure but lacks the 1,3-dimethoxy-1,3-dioxopropan-2-yl group.
2-Bromo-3,4-dimethoxybenzoic acid: Similar structure with different substitution pattern on the benzene ring.
3-Bromo-1,1-dimethoxypropane: Contains a bromine atom and dimethoxy groups but lacks the benzoic acid moiety.
Eigenschaften
CAS-Nummer |
129689-09-4 |
|---|---|
Molekularformel |
C12H11BrO6 |
Molekulargewicht |
331.12 g/mol |
IUPAC-Name |
3-bromo-2-(1,3-dimethoxy-1,3-dioxopropan-2-yl)benzoic acid |
InChI |
InChI=1S/C12H11BrO6/c1-18-11(16)9(12(17)19-2)8-6(10(14)15)4-3-5-7(8)13/h3-5,9H,1-2H3,(H,14,15) |
InChI-Schlüssel |
RHKJRNRCIDDWRJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C1=C(C=CC=C1Br)C(=O)O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


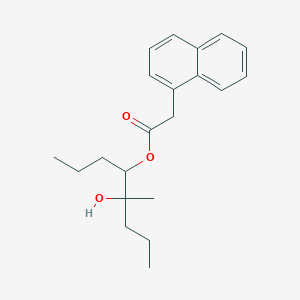

![3,4-Diphenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one](/img/structure/B14275662.png)
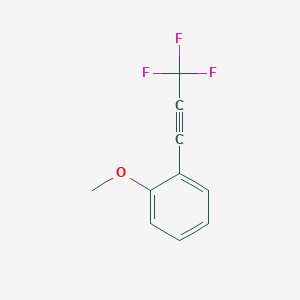
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one](/img/structure/B14275681.png)
![N-Hydroxy-3-methyl-3a,9b-dihydro-3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B14275684.png)

![1-Naphthalenecarboxylic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14275686.png)

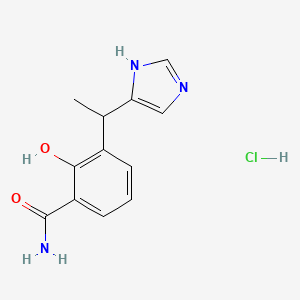
![Ethyl bromo[(diethoxyphosphoryl)sulfanyl]acetate](/img/structure/B14275695.png)

![1-Phenyl-3-[(propan-2-yl)amino]propane-1,2-diol](/img/structure/B14275700.png)
